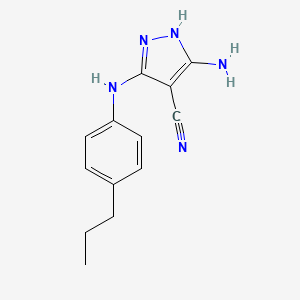

5-amino-3-(4-propylanilino)-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

824397-68-4 |

|---|---|

Molekularformel |

C13H15N5 |

Molekulargewicht |

241.29 g/mol |

IUPAC-Name |

5-amino-3-(4-propylanilino)-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C13H15N5/c1-2-3-9-4-6-10(7-5-9)16-13-11(8-14)12(15)17-18-13/h4-7H,2-3H2,1H3,(H4,15,16,17,18) |

InChI-Schlüssel |

MBQDQLCBEBZSLR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-propylphenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Amino-3-(4-propylanilino)-1H-pyrazole-4-carbonitrile is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors.

Kinase Inhibitors

This compound is involved in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors, which are crucial in treating certain types of cancers and autoimmune diseases. BTK plays a significant role in B-cell receptor signaling, and inhibiting this pathway can lead to reduced proliferation of malignant B cells.

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | BTK inhibition leading to apoptosis of malignant B cells |

| ACP-196 | CLL, Non-Hodgkin Lymphoma | Selective BTK inhibition with improved safety profile |

Synthesis of Novel Derivatives

Research has demonstrated that this compound can be utilized as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activities. These derivatives have shown promise in various pharmacological studies, including anti-inflammatory and anticancer properties.

Recent studies have explored the biological activities of compounds derived from this compound. For instance, derivatives have been tested for their inhibitory effects on cancer cell lines and their potential as anti-inflammatory agents.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a derivative synthesized from this compound against breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 | 8.2 | Cell cycle arrest at G2/M phase |

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing phenylhydrazine with malononitrile and appropriate aldehydes.

- Catalytic Methods : Employing Lewis acids such as aluminum chloride to facilitate the reaction under mild conditions.

Table: Synthesis Conditions

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | AlCl3 (15 mol%) | 85 |

| 2 | Water | AlCl3 (15 mol%) | 74 |

| 3 | Acetonitrile | BF3-OEt2 (15 mol%) | 68 |

Wirkmechanismus

The mechanism of action of 3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbonitrile derivatives are highly dependent on the substituents at position 3. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Melting Points: 5-Amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (4i): 172–174°C 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1H-pyrazole-4-carbonitrile (4j): 131–133°C 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile: Not explicitly reported, but analogs with electron-withdrawing groups generally exhibit higher melting points due to stronger intermolecular forces .

- Spectral Data: IR Spectra: Cyano (CN) stretching vibrations appear near 2215–2296 cm⁻¹ across analogs . Amino (NH₂) groups show peaks at 3237–3387 cm⁻¹ . NMR: Aromatic protons in 4-propylanilino derivatives resonate at δ 6.0–7.6 ppm, while aliphatic propyl protons appear as multiplets at δ 0.8–1.6 ppm (unreported in evidence but inferred from similar compounds) .

Biologische Aktivität

5-Amino-3-(4-propylanilino)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines. The process yields high regioselectivity and good to excellent yields (47% - 93%) under mild conditions. The structure of the synthesized compounds is confirmed through various spectroscopic techniques, including NMR and mass spectrometry .

2.1 Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, suggesting their potential use as antimicrobial agents. In particular, studies have highlighted their effectiveness against specific pathogens, which can be attributed to their ability to disrupt cellular processes .

2.2 Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. Pyrazole derivatives are known to modulate inflammatory pathways, potentially by inhibiting cytokine production or altering immune cell function. This activity positions them as candidates for the treatment of inflammatory diseases .

2.3 Anticancer Activity

Some studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. For instance, compounds similar to this compound have been studied for their ability to target specific oncogenic pathways .

3.1 Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

| This compound | 64 | C. albicans |

3.2 Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of pyrazole derivatives indicated that this compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

4. Conclusion

The biological activity of this compound demonstrates promise across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic: What are the most reliable synthetic routes for preparing 5-amino-3-(4-propylanilino)-1H-pyrazole-4-carbonitrile?

Pyrazole derivatives are typically synthesized via multicomponent reactions or functionalization of pre-existing scaffolds. For this compound:

- Catalyst-free aqueous synthesis : A four-component reaction (amines, aldehydes, nitriles, and thiourea derivatives) in water under mild conditions yields structurally similar pyrazole-carbonitriles. Adjusting substituents (e.g., propylanilino groups) requires optimizing stoichiometry and reaction time .

- Methylation strategies : Methylation of 5-amino-3-thiomethyl pyrazole intermediates with CH₃I in basic conditions (e.g., K₂CO₃/DMF) can introduce alkyl groups at specific positions. Isomer ratios depend on the substituent at the pyrazole 4-position, requiring careful monitoring via TLC or HPLC .

Advanced: How can reaction conditions be optimized to control isomer formation during alkylation of pyrazole intermediates?

Isomer distribution (e.g., N1 vs. N2 alkylation) is influenced by:

- Steric and electronic effects : Bulky substituents at the pyrazole 4-position favor N1 alkylation due to reduced steric hindrance. For example, 4-propylanilino groups may direct methylation to the less hindered nitrogen .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of nitrogen atoms, while protic solvents (e.g., MeOH) may favor specific solvation pathways.

- Temperature : Lower temperatures (0–5°C) slow reaction kinetics, allowing selective formation of thermodynamically stable isomers. Validate outcomes using ¹H NMR (e.g., singlet integration for NH₂ groups) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Confirm functional groups via ν(C≡N) ~2220–2240 cm⁻¹ and ν(NH₂) ~3300–3400 cm⁻¹. Overlaps with aromatic C-H stretches (~3000–3100 cm⁻¹) require deconvolution .

- ¹H/¹³C NMR : Key signals include:

- NH₂ protons as broad singlets at δ 6.2–7.0 ppm.

- Propylanilino aromatic protons as multiplet at δ 6.8–7.5 ppm.

- Pyrazole C4 carbonitrile carbon at δ ~115–120 ppm .

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions). Use SHELX software for refinement .

Advanced: How can XRD data resolve ambiguities in electron density maps for pyrazole derivatives?

- Twinned data refinement : For high-symmetry space groups (e.g., P2₁2₁2₁), use SHELXL’s TWIN/BASF commands to model overlapping reflections. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

- Hydrogen bonding analysis : Locate NH₂ and propylanilino H atoms via difference Fourier maps. Refine anisotropic displacement parameters to distinguish disorder from dynamic motion .

Basic: What biological assays are suitable for evaluating its pharmacological potential?

- Antibacterial screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to chloramphenicol controls .

- Enzyme inhibition : Test against kinases (e.g., BTK) via fluorescence polarization assays. Covalent binding to cysteine residues (common in kinase inhibitors) requires LC-MS validation of adduct formation .

Advanced: How can structure-activity relationships (SAR) guide functionalization for enhanced activity?

- Electron-withdrawing groups : Introduce NO₂ or CF₃ at the anilino para-position to enhance electrophilicity and binding to hydrophobic enzyme pockets (e.g., BTK’s ATP-binding site) .

- Heterocyclic hybrids : Fuse pyrazole with quinoline or pyrimidine rings to improve membrane permeability. Use Huisgen cycloaddition for triazole linkages .

Basic: How to address contradictions in reported synthetic yields for pyrazole-carbonitriles?

- Reagent purity : Trace water in nitrile sources (e.g., malononitrile) can hydrolyze intermediates, reducing yields. Use molecular sieves or anhydrous conditions .

- Byproduct identification : Employ GC-MS or HRMS to detect side products (e.g., hydrazine adducts from incomplete cyclization) .

Advanced: What computational methods predict binding modes and toxicity profiles?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. Identify nucleophilic/electrophilic sites for covalent inhibitor design .

- Molecular docking : Use AutoDock Vina with BTK (PDB: 6C0Q) to prioritize substituents with high docking scores. Validate with MM-GBSA binding free energy calculations .

- ADMET prediction : SwissADME or ADMETLab 2.0 assess logP (target <5), CYP450 inhibition, and hERG liability. Prioritize derivatives with >30% intestinal absorption .

Basic: How to validate synthetic intermediates when spectral data conflicts with literature?

- 2D NMR (HSQC/HMBC) : Resolve ambiguous ¹H/¹³C assignments. For example, HMBC correlations between NH₂ and C4 confirm carbonitrile positioning .

- Single-crystal XRD : Compare unit cell parameters (a, b, c) and torsion angles with deposited CIF files (e.g., CCDC entries) .

Advanced: What strategies mitigate decomposition during storage or biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.